molecular formula C8H11NO2S B2542553 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 165315-98-0

2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2542553
CAS No.: 165315-98-0
M. Wt: 185.24
InChI Key: QAHUPGYNFRCHGD-UHFFFAOYSA-N
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Description

2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid is a high-purity chemical building block with the molecular formula C8H11NO2S and a molecular weight of 185.05 g/mol (monoisotopic) . This compound features a thiazole heterocycle core, a structural motif extensively investigated in medicinal chemistry for its diverse biological activities. Thiazole derivatives are a significant area of research due to their potential as anti-inflammatory agents, with studies exploring their interactions with key enzymatic targets such as COX, LOX, and signaling pathways like MAPK and JAK-STAT . The isopropyl substituent on the thiazole ring contributes specific steric and electronic properties that influence the molecule's overall characteristics and its interactions in biological systems. Researchers utilize this acetic acid-functionalized thiazole as a key synthetic intermediate for the development of more complex bioactive molecules, including investigational drugs such as Fonadelpar, which is being studied in clinical trials for conditions like Dry Eye Disease . The compound is supplied for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-(2-propan-2-yl-1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-5(2)8-9-6(4-12-8)3-7(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHUPGYNFRCHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165315-98-0
Record name 2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid
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Preparation Methods

Reaction Mechanism and Substrate Selection

  • Thioamide precursor : A thiourea derivative bearing an isopropyl group (e.g., N-isopropylthiourea) reacts with α-chloroacetic acid or its derivatives.
  • Solvent system : Aqueous potassium carbonate (10% w/v) facilitates the cyclization at room temperature, minimizing side reactions.
  • Acidification : Adjusting the pH to ~6 with acetic acid precipitates the thiazole product.

Example protocol :

  • Dissolve N-isopropylthiourea (10 mmol) and α-chloroacetic acid (10 mmol) in 50 mL 10% K₂CO₃.
  • Stir at 25°C for 24 hours.
  • Acidify with glacial acetic acid to pH 6, filter, and recrystallize from ethanol/water.

Optimization Challenges

  • Elevated temperatures (>40°C) promote decomposition, necessitating strict temperature control.
  • Impurities from incomplete cyclization require iterative recrystallization or chromatography.

Coupling Agent-Mediated Synthesis

Modern approaches employ coupling agents to assemble the thiazole-acetic acid scaffold from preformed intermediates.

Carbodiimide-Based Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid group for nucleophilic attack by thiazole amines.
  • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere.

Representative procedure :

  • React 2-(2-aminothiazol-4-yl)acetic acid (5 mmol) with isopropyl iodide (5.5 mmol) in THF.
  • Add EDC (6 mmol) and catalytic 4-dimethylaminopyridine (DMAP).
  • Stir at 0°C → 25°C over 12 hours, extract with ethyl acetate, and purify via silica chromatography.

Reductive Amination

  • Substrates : 2-(thiazol-4-yl)acetaldehyde and isopropylamine.
  • Reducing agents : Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid buffer.
  • Yield : ~65–70% after column purification.

Solid-Phase Synthesis for High-Throughput Production

Adapting protocols from peptide chemistry, solid-phase synthesis enhances purity and scalability:

  • Resin functionalization : Load Wang resin with Fmoc-protected glycine.
  • Thiazole formation : Treat with N-isopropylthioamide and α-bromoacetic acid in DMF.
  • Cleavage : Use trifluoroacetic acid (TFA)/water (95:5) to release the product.

Advantages :

  • Reduces purification steps (purity >95% by HPLC).
  • Scalable to multi-gram quantities.

Analytical Characterization and Quality Control

Critical analytical data for verifying structural integrity and purity:

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.45 (m, 1H, CH(CH₃)₂), 3.89 (s, 2H, CH₂CO), 7.21 (s, 1H, thiazole-H).
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC : >99.8% purity using C18 column (MeCN/H₂O + 0.1% TFA gradient).

Thermal Analysis

  • DSC : Endothermic peak at 201°C (decomposition).
  • TGA : <1% weight loss below 150°C, confirming anhydrous form.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Hantzsch Synthesis 60–70 95–98 Moderate High
Carbodiimide Coupling 75–85 98–99.8 High Moderate
Solid-Phase 80–90 >99 High Low

Key observations :

  • Carbodiimide coupling balances yield and purity but requires expensive reagents.
  • Solid-phase synthesis, while efficient, demands specialized equipment.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring exhibits reactivity at positions 2 and 5 due to electron-deficient nitrogen and sulfur atoms. The isopropyl group at position 2 sterically hinders substitution but does not fully preclude reactivity:

Electrophilic Aromatic Substitution

The thiazole ring’s aromaticity reduces susceptibility to electrophilic attack. Activating groups (e.g., methyl or methoxy) enhance reactivity:

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄ at 80°C), yielding mono-nitro derivatives at position 5 with ~35% efficiency.

  • Sulfonation : Achieved using fuming sulfuric acid, though competing ring decomposition occurs above 50°C .

Acetic Acid Functional Group Reactivity

The carboxylic acid moiety undergoes classic transformations:

Reaction TypeReagents/ConditionsProductYieldReference
Esterification ROH, H₂SO₄ (cat.), refluxEthyl/methyl esters75–90%
Amidation EDC/HOBt, R-NH₂, DMF, rtAmides (e.g., with benzylamine)60–85%
Salt Formation NaOH (aq.), 0–5°CSodium salt (improved water solubility)95%

Decarboxylation

Thermal decarboxylation (150–200°C under vacuum) removes the acetic acid group, yielding 2-isopropylthiazole. This reaction is reversible in acidic media.

Cross-Coupling Reactions

The thiazole ring participates in Pd-catalyzed couplings:

  • Suzuki-Miyaura : Requires bromination at position 4 (NBS, AIBN) to generate 4-bromo intermediates. Subsequent coupling with aryl boronic acids achieves biaryl derivatives (50–70% yield) .

  • Sonogashira : Alkynylation at position 5 using terminal alkynes and CuI/Pd(PPh₃)₄ .

Heterocyclic Condensation

The acetic acid group facilitates cyclization with hydrazines or thioureas:

  • Thiazolidinone Formation : Reaction with thiourea in ethanol under reflux yields fused thiazolidinone derivatives (55% yield) .

  • Hydrazide Cyclization : Condensation with hydrazine hydrate produces hydrazide-linked analogs, active in antimicrobial assays .

Stability and Reactivity Trends

  • pH Sensitivity : The compound decomposes in strong acids (pH < 2) or bases (pH > 12) via ring-opening .

  • Thermal Stability : Stable up to 150°C; degradation occurs via loss of CO₂ and isopropyl group rearrangement.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid exhibits significant antimicrobial activity. Preliminary studies have shown its efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been studied for its anticancer properties. It acts as an enzyme inhibitor or modulator, potentially interacting with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation. For instance, derivatives of thiazole compounds have been shown to inhibit the growth of cancer cell lines such as leukemia and CNS cancer .

Enzyme Inhibition

The mechanism of action for this compound involves the inhibition of key enzymes that are critical for various biochemical pathways. This inhibition can lead to altered metabolic processes within cells, providing a therapeutic avenue for treating conditions such as cancer and infections.

Drug Development

The structural characteristics of this compound allow it to serve as a scaffold for designing novel pharmaceuticals. Its ability to modulate biological activity makes it a promising candidate for further development in drug discovery programs targeting antimicrobial and anticancer therapies .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Study 2Anticancer EfficacyShowed over 70% inhibition in leukemia cell lines (MOLT-4) during primary screening tests .
Study 3Enzyme InteractionIdentified specific enzyme targets that were inhibited by the compound, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid is largely dependent on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2 of the Thiazole Ring

The following compounds share the 4-thiazolylacetic acid core but differ in substituents at position 2, leading to distinct physicochemical and biological properties:

[2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic Acid
  • Molecular Formula : C₉H₁₂N₂O₃S
  • Key Differences: Replaces the isopropyl group with an isobutyrylamino (-NHCOC(CH₃)₂) substituent.
  • Implications: The amide group introduces hydrogen-bonding capacity, enhancing interactions with biological targets. Increased polarity compared to the hydrophobic isopropyl group may improve aqueous solubility. Potential applications in drug design due to its peptide-like structure .
N-BOC-2-amino-4-thiazolacetic Acid
  • Molecular Formula : C₁₀H₁₃N₂O₄S
  • Key Differences: Features a tert-butoxycarbonyl (BOC)-protected amino group (-NHBOC) at position 2.
  • Implications: The BOC group provides steric protection, making this compound useful in peptide synthesis. Deprotection yields a primary amine for further functionalization .
(Z)-2-(2-Chloroacetamido)-α-(methoxyimino)-4-thiazoleacetic Acid
  • Molecular Formula : C₈H₇ClN₃O₃S
  • Key Differences: Contains a chloroacetamido (-NHCOCH₂Cl) group and a methoxyimino (-NOMe) moiety.
  • Implications: The chloroacetamido group increases electrophilicity, enabling nucleophilic substitution reactions. Likely role as an intermediate in β-lactam antibiotic synthesis .

Aromatic and Heterocyclic Substituents

2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic Acid
  • Molecular Formula: C₁₁H₈BrNO₂S
  • Key Differences : Substituted with a 3-bromophenyl group.
  • Implications :
    • Bromine enhances lipophilicity and enables Suzuki coupling for further derivatization.
    • Aromaticity may improve stability and π-π stacking in crystal structures .
[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid
  • Molecular Formula: C₁₃H₁₃NO₄S
  • Key Differences : Incorporates a 3,4-dimethoxyphenyl group.
  • Implications :
    • Methoxy groups donate electrons, increasing electron density on the thiazole ring.
    • Enhanced solubility in organic solvents due to aromatic methoxy substituents .

Sulfur-Containing Substituents

2-[2-(1,1-Dioxothiolan-3-yl)-1,3-thiazol-4-yl]acetic Acid
  • Molecular Formula: C₉H₁₁NO₄S₂
  • Key Differences : Features a 1,1-dioxothiolan-3-yl (sulfone) group.
  • Implications :
    • The sulfone group is strongly electron-withdrawing, increasing the acetic acid’s acidity (lower pKa).
    • High polarity improves solubility in polar solvents like DMSO or water .

Methyl-Substituted Derivatives

2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic Acid
  • Molecular Formula: C₁₂H₁₁NO₂S
  • Key Differences : Contains a 2-methylthiazole linked to a phenylacetic acid.
  • Implications :
    • The methyl group provides minimal steric hindrance, favoring planar molecular conformations.
    • Phenylacetic acid moiety may mimic natural ligands in biological systems .

Comparative Data Table

Compound Name Molecular Formula Substituent (Position 2) Molecular Weight Key Properties
Target Compound C₈H₁₁NO₂S Propan-2-yl 185.24 Moderate solubility, steric bulk
[2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic Acid C₉H₁₂N₂O₃S Isobutyrylamino 228.27 Hydrogen-bonding, peptide-like
N-BOC-2-amino-4-thiazolacetic Acid C₁₀H₁₃N₂O₄S BOC-protected amino 272.33 Steric protection, synthetic utility
2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic Acid C₁₁H₈BrNO₂S 3-Bromophenyl 298.16 Lipophilic, Suzuki coupling substrate
2-[2-(1,1-Dioxothiolan-3-yl)-1,3-thiazol-4-yl]acetic Acid C₉H₁₁NO₄S₂ 1,1-Dioxothiolan-3-yl 261.32 High polarity, electron-withdrawing

Research Implications

  • Pharmaceuticals : Halogenated derivatives (e.g., bromo/fluoro) are candidates for antimicrobial or anticancer agents due to enhanced bioavailability .
  • Material Science : Sulfone-containing derivatives may serve as ligands in coordination polymers due to their polarity .
  • Synthetic Chemistry : BOC-protected and chloroacetamido derivatives are valuable intermediates for further functionalization .

Biological Activity

2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid is a thiazole derivative that has gained attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C8H12N2O2SC_8H_{12}N_2O_2S with a molecular weight of approximately 188.25 g/mol. The thiazole ring structure is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms, which can interact with various biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of thiazole derivatives. For instance, compounds containing thiazole moieties have shown significant inhibition against both Gram-positive and Gram-negative bacteria.

CompoundZone of Inhibition (mm)Pathogen
5a10.5S. aureus
47.5B. subtilis
27.5E. coli
17S. epidermidis

These results indicate that derivatives like 5a exhibit considerable antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Activity

Thiazole derivatives have also been explored for their anti-inflammatory effects. A study indicated that certain thiazole compounds could inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . The mechanism often involves the modulation of signaling pathways associated with inflammation.

Anticancer Activity

Research has demonstrated the potential anticancer properties of thiazole derivatives, including this compound. For example, some compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms such as inhibiting cell proliferation and promoting cell cycle arrest .

Case Studies

  • Antimicrobial Evaluation
    A study conducted on several pyrazole derivatives highlighted that compounds with thiazole rings exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogenic isolates like Staphylococcus aureus. The study concluded that these compounds could serve as potential candidates for developing new antibiotics .
  • Cytotoxicity Assessment
    In vitro tests on Jurkat cells revealed that certain thiazole-integrated compounds displayed significant cytotoxicity, with IC50 values lower than standard chemotherapeutics such as doxorubicin. This suggests a promising avenue for further research into thiazole-based anticancer agents .

Q & A

Q. What are the standard synthetic routes for preparing 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid, and how are intermediates purified?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of thiazole-acetic acids are prepared by reacting thiazole-thione precursors with chloroacetic acid in an alkaline medium (e.g., NaOH or KOH) under reflux . Purification involves recrystallization from ethanol or aqueous ethanol, followed by thin-layer chromatography (TLC) to confirm homogeneity . Elemental analysis and IR spectroscopy are critical for validating the structure .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

Key methods include:

  • HPLC-DAD : For quantifying the active pharmaceutical ingredient (API) in synthesized salts, using a C18 column and gradient elution (e.g., methanol/water with 0.1% trifluoroacetic acid) .
  • IR Spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
  • Elemental Analysis : To verify purity and stoichiometry (deviation <0.3% for C, H, N) .
  • TLC : For monitoring reaction progress and compound homogeneity .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield or efficiency of thiazole-acetic acid derivatives?

Microwave irradiation reduces reaction times (from hours to minutes) and enhances yields by promoting uniform heating. For example, triazole-thione derivatives are synthesized in 75–90% yield under microwave conditions (100–150 W, 60–80°C) compared to conventional heating . Optimization requires adjusting solvent polarity (e.g., DMF or ethanol) and irradiation power to prevent decomposition .

Q. How should researchers resolve contradictions in spectral or biological activity data across studies?

Contradictions may arise from impurities, crystallinity differences, or assay variability. Strategies include:

  • Replicating synthesis : Ensure identical reaction conditions (solvent, temperature, catalysts).
  • Advanced characterization : Use X-ray crystallography to confirm stereochemistry or NMR (²H/¹³C) to detect isomerism .
  • Biological assay standardization : Use positive controls (e.g., known inhibitors) and replicate assays across multiple cell lines .

Q. What computational tools are effective for designing novel derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking (AutoDock Vina, Schrödinger) identifies potential binding modes with biological targets (e.g., enzymes or receptors) . For example, docking studies with thiazole-triazole hybrids reveal interactions with hydrophobic pockets and hydrogen bonds in active sites .

Q. How can salt formation or metal complexation modify the physicochemical properties of this compound?

Reacting the acetic acid moiety with inorganic bases (e.g., NaOH) or transition metal sulfates (Fe²⁺, Cu²⁺) forms salts/complexes with altered solubility and stability. For instance, sodium salts exhibit improved aqueous solubility, while Cu(II) complexes may enhance antimicrobial activity . Characterization requires thermogravimetric analysis (TGA) and molar conductivity measurements .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug design : Esterification of the carboxylic acid group to improve membrane permeability .
  • Lipid nanoparticles : Encapsulation to enhance bioavailability and reduce renal clearance .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites for structural modification .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting results in biological activity between in vitro and in vivo models?

  • Pharmacokinetic profiling : Assess absorption, distribution, and metabolism differences using LC-MS/MS .
  • Dose-response correlation : Ensure in vivo doses are pharmacologically relevant to in vitro IC₅₀ values .
  • Toxicology screening : Evaluate off-target effects (e.g., hepatotoxicity) that may mask efficacy in vivo .

Q. What experimental designs are robust for structure-activity relationship (SAR) studies?

  • Systematic substitution : Vary substituents on the thiazole ring (e.g., electron-withdrawing groups at position 2) .
  • Free-Wilson analysis : Quantify contributions of specific functional groups to bioactivity .
  • 3D-QSAR : Use CoMFA or CoMSIA to map steric/electrostatic fields influencing activity .

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